molecular formula C14H15NO2 B2719069 methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1374407-82-5

methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B2719069
CAS No.: 1374407-82-5
M. Wt: 229.279
InChI Key: FNQWFOMAGYGFGN-UHFFFAOYSA-N
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Description

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of a benzyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted amine with a suitable carboxylic acid derivative, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran or toluene .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • Methyl 5-bromo-1H-pyrrole-2-carboxylate
  • Methyl 1-hydroxyindole-3-carboxylate
  • Methyl 2,5-dimethyl-1H-pyrrole-1-carboxylate

Comparison: Methyl 5-benzyl-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the benzyl group at the 5-position, which can influence its reactivity and biological activity compared to other pyrrole derivatives.

Properties

IUPAC Name

methyl 5-benzyl-1-methylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-15-12(8-9-13(15)14(16)17-2)10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQWFOMAGYGFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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